molecular formula C10H18O4 B1601407 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate CAS No. 92418-59-2

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate

Cat. No.: B1601407
CAS No.: 92418-59-2
M. Wt: 202.25 g/mol
InChI Key: JMMOQNCIYAMRDB-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate is an organic compound with the molecular formula C10H18O4. It is a derivative of butanoic acid and features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry and industry, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate typically involves the reaction of butanoic acid with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. This reaction is often catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through esterification, where the carboxylic acid group of butanoic acid reacts with the hydroxyl group of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol to form the ester linkage .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly catalysts and solvent-free conditions is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing butanoic acid and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, which can further interact with biological systems .

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate
  • (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl propionate
  • (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl carbonate

Uniqueness

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate is unique due to its specific ester linkage with butanoic acid, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-4-5-9(11)12-6-8-7-13-10(2,3)14-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMOQNCIYAMRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542257
Record name (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92418-59-2
Record name (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a well-stirred solution of solketal (21, 62.6 ml, 500 mmol), Et3N (83.6 ml, 600 mmol) and DMAP (5 g, 40.9 mmol) in tert-butyl methyl ether (11) at 0° C., n-butyryl chloride (52.4 mL, 500 mmol) was added dropwise over a 75 minute period. The mixture was stirred for an additional hour at 0° C. and then at room temperature for an additional 5 hours. The mixture was diluted with AcOEt (11), washed with water (11), dried (MgSO4), filtered and evaporated to afford 22 (104.6 g, 500 mmol, 100%) as an oil. The material was used in the next step without any further purification.
Quantity
62.6 mL
Type
reactant
Reaction Step One
Name
Quantity
83.6 mL
Type
reactant
Reaction Step One
Quantity
52.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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